Equilin 3-Sulfate Sodium Salt

Description

Estrogens and oral contraceptives are both associated with several liver related complications including intrahepatic cholestasis, sinusoidal dilatation, peliosis hepatis, hepatic adenomas, hepatocellular carcinoma, hepatic venous thrombosis and an increased risk of gallstones. These side effects are more common with higher doses of estrogens, as were used in the early high dose estrogen formulation of oral contraceptives, but they have also been described with use of more modern birth control pills and with low dose, estrogen hormonal replacement therapy.

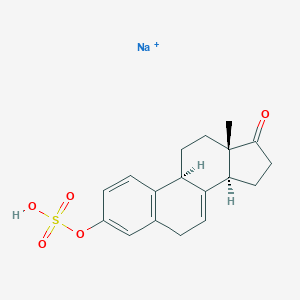

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMOCOWZLSYSV-QWAPEVOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27540-07-4 (Parent) | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872961 | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12126-59-9, 16680-47-0 | |

| Record name | Estrogens, conjugated [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estrogens, conjugates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Equilin 3-Sulfate Sodium Salt

Abstract

Equilin 3-Sulfate Sodium Salt is a critical reference standard and a key metabolite of equilin, a component of conjugated estrogen drug products. Its accurate synthesis and rigorous characterization are paramount for applications in pharmaceutical quality control, metabolic studies, and drug development. This guide provides a comprehensive overview of the synthetic pathway from equilin, methods for purification, and a multi-tiered analytical strategy for complete characterization. We delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 16680-47-0) is the sulfated form of equilin, a naturally occurring equine estrogen.[1] As a primary water-soluble metabolite, it represents a biologically relevant form of the parent steroid and is a major component of conjugated estrogen formulations used in hormone replacement therapy. The sodium salt form enhances its stability and solubility, making it suitable for analytical applications.

The precise quantification of this and related sulfates is crucial for the quality control of drug products and for pharmacokinetic studies.[2] Therefore, access to a highly pure and thoroughly characterized reference material is essential. This guide outlines the chemical synthesis and the orthogonal analytical methods required to confirm the structure, purity, and stability of this compound.

Table 1: Chemical and Physical Identity

| Parameter | Value |

| Chemical Name | 3-(Sulfooxy)estra-1,3,5(10),7-tetraen-17-one Sodium Salt[3][4] |

| CAS Number | 16680-47-0[5] |

| Molecular Formula | C₁₈H₁₉NaO₅S[1][4] |

| Molecular Weight | 370.4 g/mol [1][4] |

| Source | Synthetic[3] |

| Appearance | Off-white to light yellow solid[6] |

Synthesis Pathway: From Equilin to its 3-Sulfate Sodium Salt

The synthesis of this compound hinges on the selective sulfation of the phenolic hydroxyl group at the C3 position of the equilin steroid core. The choice of sulfating agent and reaction conditions is critical to prevent unwanted side reactions and ensure a high yield of the desired product.

Principle of Synthesis

The phenolic hydroxyl group of equilin is nucleophilic and will readily react with an electrophilic sulfating agent. A common and effective method involves the use of a sulfur trioxide-pyridine complex (SO₃·py). This reagent is preferred over harsher agents like chlorosulfonic acid because it is milder, easier to handle, and minimizes the risk of side reactions, such as sulfonation on the aromatic ring or degradation of the steroid backbone.[2] The reaction is typically performed in an aprotic solvent, like pyridine, which also acts as a base to neutralize the sulfonic acid intermediate. The resulting pyridinium sulfate salt is then converted to the more stable sodium salt.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Equilin (Starting Material)

-

Sulfur Trioxide Pyridine Complex (SO₃·py)

-

Anhydrous Pyridine

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Equilin (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Causality: Anhydrous conditions are crucial to prevent the sulfating agent from being quenched by water. The inert atmosphere prevents side oxidation.

-

-

Sulfation: Slowly add sulfur trioxide pyridine complex (approx. 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Causality: A slight excess of the sulfating agent ensures complete conversion of the starting material. Slow, cold addition controls the exothermic reaction.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a DCM/Methanol mixture. The product spot should be more polar (lower Rf) than the starting equilin spot.

-

Quenching & Extraction: Once the reaction is complete, carefully pour the mixture over crushed ice and water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3. Extract the aqueous layer with dichloromethane to remove any unreacted equilin and non-polar impurities.

-

Salt Formation: Adjust the pH of the aqueous layer to ~8-9 with a dilute solution of NaOH or NaHCO₃. This converts the sulfonic acid to its sodium salt.

-

Isolation & Purification: Concentrate the aqueous solution under reduced pressure. The sodium salt product may precipitate. The solid can be collected by filtration and purified by recrystallization, often from an acetone/water mixture.

-

Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight. Store the final compound under an inert atmosphere, protected from light and moisture.[3][6]

Comprehensive Characterization: A Multi-Modal Approach

No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach using multiple methods is required to unambiguously confirm identity, purity, and quality.

Characterization Workflow Diagram

Caption: Orthogonal analytical methods for full characterization.

Structural Elucidation

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is ideal for analyzing the sulfate anion.

-

Expected Result: The primary ion observed will correspond to the equilin sulfate anion [M-Na]⁻.

-

Protocol:

-

Prepare a dilute solution of the sample in 50:50 acetonitrile:water.

-

Infuse the sample directly or via LC-MS into the mass spectrometer.

-

Operate in negative ion scanning mode.

-

-

Data Summary:

Parameter Expected Value Molecular Formula (Anion) C₁₈H₁₉O₅S⁻ Exact Mass (Anion) 347.0953 | Observed m/z | ~347.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR are used to confirm the covalent structure. The solvent is typically a deuterated polar solvent like CD₃OD or D₂O.[3]

-

Expected Result:

-

¹H NMR: The spectrum will show characteristic signals for the steroid backbone. Crucially, the signal for the phenolic -OH proton (typically >9 ppm) will be absent, and the aromatic protons adjacent to the sulfate group will show a shift compared to the parent equilin.

-

¹³C NMR: The spectrum will confirm the presence of 18 carbon atoms. The C3 carbon will be significantly shifted due to the attached sulfate group.

-

Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the primary method for determining purity and quantifying impurities. A significant challenge in the analysis of equilin sulfate is its separation from the isomeric Δ⁸,⁹-dehydroestrone sulfate, which may be present as a process-related impurity. Standard C18 columns often fail to resolve these isomers.[7] A porous graphitic carbon (PGC) stationary phase provides superior selectivity and achieves baseline separation.[7]

-

Recommended HPLC Protocol:

Parameter Condition Rationale Column Porous Graphitic Carbon (e.g., Hypercarb), 150 x 4.6 mm, 5 µm Provides unique selectivity for geometric isomers.[7] Mobile Phase A 10 mM Ammonium Acetate in Water Standard buffer for LC-MS compatibility. Mobile Phase B Acetonitrile Organic modifier. Gradient Time-based gradient from ~20% to 80% B To elute the analyte and separate impurities. Flow Rate 1.0 mL/min Standard analytical flow rate. Column Temp. 30°C Ensures reproducible retention times. Detection UV at 280 nm or Mass Spectrometer Aromatic ring provides UV chromophore; MS provides specificity.[8][9] | Purity Spec. | ≥95% | Typical specification for a reference standard.[6] |

Elemental Analysis:

-

Rationale: This technique confirms the empirical formula by determining the mass percentages of Carbon, Hydrogen, Sodium, and Sulfur. It is a fundamental test of bulk purity.

-

Expected Results:

Element Theoretical % Acceptable Range C 58.37 58.07 - 58.67 H 5.17 4.87 - 5.47 S 8.66 8.36 - 8.96 | Na | 6.21 | 5.91 - 6.51 |

Sodium Content Analysis:

-

Rationale: It is essential to confirm the correct stoichiometry of the sodium counter-ion.

-

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) with an Evaporative Light Scattering Detector (ELSD) can separate and quantify the sodium ion from the API.[10] Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used.

-

Protocol (HILIC):

-

Use a HILIC stationary phase.

-

The mobile phase is typically high in organic content (e.g., 80% acetonitrile) with an aqueous buffer.

-

The sodium ion will be retained and can be quantified against a sodium standard curve using an ELSD.[10]

-

Stability, Storage, and Handling

Stability Testing Protocol

To ensure the integrity of the reference standard over time, a stability testing program should be implemented according to established guidelines.[11]

-

Rationale: Stability studies evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.

-

Protocol:

-

Store aliquots of at least three representative batches in the proposed marketing container closure system.[11]

-

Place samples under long-term and accelerated conditions.

-

At specified time points (e.g., 0, 3, 6, 12 months), test the samples for critical quality attributes.

-

Table 2: Recommended Stability Conditions

| Condition | Temperature | Relative Humidity | Purpose |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | To establish the re-test period or shelf life.[11] |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | To predict the effects of short-term excursions outside label storage conditions.[11] |

Parameters to Monitor: Appearance, Purity by HPLC (for degradation products), and Water Content (by Karl Fischer).

Storage and Handling Recommendations

-

Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][6]

-

Handling: The material is hygroscopic.[3] For maximum product recovery, centrifuge the vial before opening the cap. All handling should be done in a dry environment (e.g., a glove box) to the extent possible. Equilibrate the container to room temperature before opening to prevent moisture condensation.

Conclusion

The synthesis and characterization of this compound demand a meticulous and scientifically rigorous approach. The synthetic route, centered on the selective sulfation of equilin, must be carefully controlled to ensure high yield and purity. The subsequent characterization is not a mere checklist but a comprehensive investigation using orthogonal analytical techniques. From advanced chromatographic separation of challenging isomers to definitive structural elucidation by MS and NMR, each step is crucial for establishing a well-characterized reference standard. Adherence to the principles of stability testing and proper handling ensures the long-term integrity of this vital compound, supporting the development of safe and effective pharmaceuticals.

References

-

Axios Research. (n.d.). This compound. Retrieved from AxiosResearch.com. [Link]

-

Yang, S., et al. (2005). Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases. Journal of Chromatography A, 1083(1-2), 42-51. [Link]

-

Molsyns. (n.d.). This compound. Retrieved from molsyns.com. [Link]

-

Sencial, I. R., et al. (1973). Synthesis of [2,4-3H] 17β-dihydroequilin sulfate. Journal of Labelled Compounds, 9(1), 69-76. [Link]

-

Seel, B., et al. (2021). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. [Link]

-

Global Substance Registration System (GSRS). (n.d.). SODIUM EQUILIN SULFATE. Retrieved from gsrs.ncats.nih.gov. [Link]

-

European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from ema.europa.eu. [Link]

-

Veeprho. (n.d.). Equilin-D4 Sulfate (Sodium Salt). Retrieved from veeprho.com. [Link]

-

Al-Sayah, M., et al. (2014). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. PMC - NIH. [Link]

-

Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. Research in Veterinary Science, 136, 343-350. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS - 16680-47-0 | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. ema.europa.eu [ema.europa.eu]

Biological functions of Equilin 3-Sulfate Sodium Salt in vivo

An In-Depth Technical Guide to the In Vivo Biological Functions of Equilin 3-Sulfate Sodium Salt

Abstract

This compound is a key component of conjugated equine estrogens (CEEs), a cornerstone of hormone replacement therapy (HRT) for managing menopausal symptoms.[1] While often studied as part of the CEE mixture, understanding its individual biological functions in vivo is critical for researchers and drug development professionals. This guide provides a detailed examination of the pharmacokinetics, metabolism, mechanisms of action, and systemic physiological effects of Equilin 3-Sulfate. We will explore its role as a prodrug, its potent estrogenic activity mediated through active metabolites, and its tissue-specific effects on the reproductive, skeletal, cardiovascular, and central nervous systems. Furthermore, this document provides field-proven, step-by-step protocols for essential in vivo assays—the ovariectomized (OVX) rat model for osteoporosis and the uterotrophic bioassay—to empower researchers in their evaluation of this and other estrogenic compounds.

Pharmacokinetics and Metabolism: The Journey from Prodrug to Potent Agonist

This compound, as administered, is a biologically inactive prodrug.[1] Its journey to bioactivity in vivo is a multi-step metabolic cascade initiated by ubiquitous enzymes.

-

Step 1: Desulfation. Following oral or intravenous administration, the sulfate group is cleaved by steroid sulfatase enzymes found in various tissues. This hydrolysis reaction converts the inactive equilin sulfate into its active, unconjugated form, equilin .[1]

-

Step 2: Metabolic Activation. Equilin itself is an estrogen, but its potency is significantly amplified through further metabolism. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-keto group of equilin to form 17β-dihydroequilin .[1][2] This metabolite is of paramount biological importance, as it exhibits a much higher binding affinity for estrogen receptors, comparable to or even exceeding that of estradiol.[1]

-

Further Metabolism & Clearance. Equilin and its metabolites can also be transformed into equilenin and its corresponding 17β-dihydroequilenin form.[2][3] Eventual clearance occurs primarily through the formation of glucuronide conjugates, which are then excreted.[1]

The sulfated form provides a significantly longer biological half-life compared to unconjugated equilin, allowing it to act as a circulating reservoir.[2][4] The metabolic clearance rate (MCR) of equilin sulfate is approximately 170-176 L/day/m², whereas the MCR for the rapidly metabolized unconjugated equilin is substantially higher, around 2640-3300 L/day/m².[1][2][4]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Equilin Sulfate | Unconjugated Equilin |

| Biological Role | Inactive Prodrug | Active Estrogen |

| Half-life (slow component) | ~190 minutes[2][4] | ~19-27 minutes[2][4] |

| Metabolic Clearance Rate (MCR) | ~170 L/day·m²[3] | ~2640-3300 L/day·m²[1][2] |

| Primary Metabolite | Equilin | 17β-dihydroequilin[1][2] |

Core Mechanism of Action: Estrogen Receptor Signaling

The biological effects of equilin are mediated primarily through its interaction with the nuclear estrogen receptors, ERα and ERβ.[1] The active metabolite, 17β-dihydroequilin, is the principal driver of this activity due to its high receptor affinity.[1]

Equilin itself has a lower relative binding affinity for the estrogen receptors compared to estradiol (approximately 13% for ERα and 49% for ERβ).[1] However, its metabolite, 17β-dihydroequilin, demonstrates potent binding, with affinities around 113% for ERα and 108% for ERβ relative to estradiol.[1]

The canonical signaling pathway is as follows:

-

Ligand Binding: Active metabolites (equilin and 17β-dihydroequilin) diffuse into target cells and bind to ERα or ERβ located in the cytoplasm or nucleus.

-

Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate into the nucleus.

-

DNA Binding: The receptor dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, initiating or suppressing the transcription of estrogen-responsive genes, which ultimately leads to a physiological response.[5]

Caption: Canonical estrogen receptor signaling pathway initiated by equilin metabolites.

Systemic In Vivo Biological Functions

Equilin's estrogenic activity translates to diverse physiological effects throughout the body.

-

Reproductive System: Equilin demonstrates potent uterotrophic effects, meaning it stimulates the growth of the uterus. This is a classic indicator of estrogenic activity and is primarily driven by the high potency of its 17β-dihydroequilin metabolite.[2] This function is foundational to its role in alleviating vaginal atrophy and other urogenital symptoms of menopause.[1]

-

Skeletal System: Estrogen deficiency is a direct cause of postmenopausal osteoporosis.[6][7] Like other estrogens, equilin helps maintain bone mineral density. It acts to suppress bone resorption by osteoclasts. Studies have shown that equilin sulfate can significantly lower the fasting urinary calcium/creatinine ratio, a key marker of bone resorption, thereby contributing to the prevention of bone loss.[8]

-

Cardiovascular System: Equilin exhibits significant effects on hepatic protein synthesis and lipid profiles. It has been shown to be particularly potent in stimulating the production of hepatic globulins.[8] Furthermore, it promotes a favorable lipid profile by increasing high-density lipoprotein (HDL) cholesterol and elevating the HDL/LDL cholesterol ratio, often with greater potency than comparable doses of mixed CEEs.[8] Some research also points to an endothelium-independent vasodilator potential, which could contribute to cardiovascular health.[9]

-

Central Nervous System (CNS): Emerging evidence suggests neuroprotective roles for equilin. Research has demonstrated that equilin can increase the growth of cortical neurons.[10] This neurotrophic effect was found to be dependent on the glutamatergic NMDA receptor, indicating a complex mechanism of action within the CNS that could be relevant for cognitive health in postmenopausal women.[10]

In Vivo Experimental Models & Protocols

To rigorously assess the biological functions of Equilin 3-Sulfate or other potential estrogenic compounds, validated in vivo models are indispensable. The following protocols represent the gold standards in the field.

Experimental Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis Assessment

This model is the most widely used and FDA-accepted preclinical model for studying postmenopausal, estrogen-deficiency-induced bone loss.[6][7][11]

-

Objective: To evaluate the ability of a test compound to prevent bone loss in a state of estrogen deficiency that mimics human menopause.

-

Causality: Ovariectomy removes the primary source of endogenous estrogens, leading to increased bone turnover with resorption exceeding formation, which closely mirrors the pathology of postmenopausal osteoporosis in women.[7]

-

Materials:

-

Mature female rats (Sprague-Dawley or Wistar), 6 months of age is optimal to avoid confounding effects of skeletal growth.[6][12]

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical instruments, sutures, and wound clips.

-

Test compound (Equilin 3-Sulfate), Vehicle control (e.g., saline, corn oil), and Positive control (e.g., 17β-Estradiol).

-

Apparatus for bone mineral density (BMD) measurement (e.g., dual-energy X-ray absorptiometry - DEXA, or micro-CT).

-

-

Self-Validating System: The inclusion of three groups is critical:

-

SHAM-operated + Vehicle: Establishes the baseline for healthy bone mass.

-

OVX + Vehicle: Establishes the degree of bone loss due to estrogen deficiency. A significant difference between SHAM and OVX+Vehicle validates the model.

-

OVX + Test Compound: Determines if the compound can prevent the bone loss seen in the OVX+Vehicle group.

-

-

Methodology:

-

Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

-

Surgery: Anesthetize the rat. Perform either a bilateral dorsal or ventral incision to locate and ligate the ovarian blood vessels and fallopian tubes, then remove both ovaries. For the SHAM group, locate the ovaries but do not remove them. Suture the muscle and close the skin incision.

-

Recovery & Verification: Allow a recovery period of 2-3 weeks. The success of ovariectomy can be verified by observing the cessation of the estrous cycle (via vaginal smears) and a significant decrease in uterine weight at the end of the study.[12]

-

Treatment: Begin daily administration of the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, subcutaneous injection) for a period of 4-12 weeks.

-

-

Excise the femurs and tibiae.

-

Measure BMD and bone microarchitecture (trabecular number, thickness, separation) using DEXA or micro-CT.[12]

-

Collect blood for biomarker analysis (e.g., serum calcium, alkaline phosphatase).

-

Excise and weigh the uterus to confirm atrophy in OVX groups.

-

-

Caption: Experimental workflow for the ovariectomized (OVX) rat osteoporosis model.

Experimental Protocol 2: Rodent Uterotrophic Bioassay

This is a rapid, reliable, and standardized in vivo screen for substances with estrogenic or anti-estrogenic activity, recognized by the OECD.[13][14]

-

Objective: To determine the estrogenic activity of a test compound by measuring the increase in uterine weight in hormonally immature or ovariectomized female rats.

-

Causality: The uterus is a primary target for estrogens. Exposure to an estrogenic compound causes a rapid and measurable increase in uterine weight due to both water imbibition and tissue growth (cell proliferation).[15]

-

Materials:

-

Immature female rats (weanling, ~21 days old) OR young adult ovariectomized female rats.[16]

-

Test compound, Vehicle control, and a Positive control (e.g., Ethinyl Estradiol).

-

Analytical balance for weighing animals and uteri.

-

-

Self-Validating System: A statistically significant increase in the uterine weight of the test compound group compared to the vehicle control group indicates a positive estrogenic response. The positive control group validates the sensitivity of the assay in that specific experiment.[13]

-

Methodology:

-

Animal Preparation: Use either immature female rats or adult rats that have been ovariectomized for at least 7 days to eliminate endogenous estrogen influence.

-

Dosing: Administer the test compound (at multiple dose levels), vehicle, or positive control once daily for three consecutive days.[14][16] The route can be oral gavage or subcutaneous injection.

-

Necropsy: On the fourth day, approximately 24 hours after the final dose, record the final body weight and euthanize the animals.

-

Uterus Excision: Carefully dissect the uterus, freeing it from the fallopian tubes, ovaries (if present), and cervix.

-

Weight Measurement: Gently blot the uterus to remove excess fluid and record the "blotted uterine weight." The lumen may also be expressed of fluid before weighing to obtain the "dry uterine weight."

-

Data Analysis: Calculate the relative uterine weight (uterine weight / body weight). Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Directions

This compound is a potent estrogenic agent whose in vivo biological functions are driven by its efficient conversion to the highly active metabolite, 17β-dihydroequilin. Its well-documented effects on the reproductive, skeletal, and cardiovascular systems validate its central role in hormone replacement therapy. Furthermore, its potential neurotrophic activities present an exciting avenue for future research, particularly in the context of age-related cognitive decline.[10] However, concerns regarding the carcinogenic potential of certain catechol estrogen metabolites highlight the need for continued investigation into the long-term safety profiles of individual components within CEEs.[17][18] The standardized in vivo protocols detailed in this guide provide a robust framework for researchers to further elucidate the nuanced, tissue-specific actions of equilin and to develop next-generation endocrine therapies with improved efficacy and safety.

References

-

Wikipedia. Equilin. [Link]

-

Bhavnani, B. R., Woolever, C. A., Benoit, H., & Wong, T. (1983). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology and Metabolism, 56(5), 1048–1056. [Link]

-

Bhavnani, B. R., Woolever, C. A., Benoit, H., & Wong, T. (1983). Pharmacokinetics of Equilin and Equilin Sulfate in Normal Postmenopausal Women and Men. The Journal of Clinical Endocrinology & Metabolism, 56(5), 1048–1056. [Link]

-

Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory toxicology and pharmacology, 25(2), 176–188. [Link]

-

Urasopon, N., Manoruang, S., & Chareonpiew, P. (2016). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of Applied Pharmaceutical Science, 6(11), 183-189. [Link]

-

Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–107. [Link]

-

Schanzer, W., Horning, S., & Donike, M. (1995). Metabolism of equilin sulfate in the dog. Steroids, 60(10), 689–696. [Link]

-

Wikipedia. Ovariectomized rat. [Link]

-

Bhavnani, B. R., & Cecutti, A. (1993). Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions. The Journal of Clinical Endocrinology and Metabolism, 77(5), 1269–1274. [Link]

-

Comeau, R. K., & Librizzi, J. M. (2017). The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women. Methods in molecular biology (Clifton, N.J.), 1635, 137–152. [Link]

-

Petras, T. K., & Szabo, D. T. (2017). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International journal of molecular sciences, 18(12), 2731. [Link]

-

Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794. [Link]

-

Owens, W., & Koeter, H. B. (2003). Critical Review and Evaluation of the Uterotrophic Bioassay for the Identification of Possible Estrogen Agonists and Antagonists: In Support of the Validation of the OECD Uterotrophic Protocols for the Laboratory Rodent. Critical Reviews in Toxicology, 33(2), 111-148. [Link]

-

van der Burg, B., van der Linden, S. C., & Man, H. Y. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 114(1), 134-145. [Link]

-

Bhavnani, B. R., et al. (1983). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

De la Cruz, D. G., et al. (2017). Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry. Vascular Pharmacology, 90, 24-31. [Link]

-

van der Burg, B., et al. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences. [Link]

-

Lauritzen, C. (2000). Is the use of conjugated equine oestrogens in hormone replacement therapy still appropriate?. Journal of the British Menopause Society, 6(1), 11-13. [Link]

-

Roy, D., Palangat, M., Chen, C. W., Thomas, R. D., Colerangle, J., Atkinson, A., & Yan, Z. J. (1997). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. Journal of Environmental Pathology, Toxicology and Oncology, 16(2-3), 127-142. [Link]

-

Lutz, I., & Kloas, W. (1999). Amphibians as a model to study endocrine disruptors: II. Estrogenic activity of environmental chemicals in vitro and in vivo. The Science of the total environment, 225(1-2), 59–68. [Link]

-

Pharmatest Services. Uterotrophic bioassay. [Link]

-

da Silva, J. A., et al. (2023). Osteoprotective Effect of the Phytonutraceutical Ormona® on Ovariectomy-Induced Osteoporosis in Wistar Rats. Medicina, 59(11), 1957. [Link]

-

Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI Journal. [Link]

-

Brinton, R. D. (1997). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Experimental neurology, 147(2), 211–220. [Link]

-

Meldrum, D. R., et al. (1988). Biologic effects of equilin sulfate in postmenopausal women. Fertility and Sterility, 49(3), 442-446. [Link]

-

Zhang, F., et al. (2007). Activation of estrogen receptor-mediated gene transcription by the equine estrogen metabolite, 4-methoxyequilenin, in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 107(3-5), 202-211. [Link]

Sources

- 1. Equilin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ovariectomized rat - Wikipedia [en.wikipedia.org]

- 8. Biologic effects of equilin sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 13. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pharmatest.com [pharmatest.com]

- 16. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Is the use of conjugated equine oestrogens in hormone replacement therapy still appropriate? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of estrogen receptor-mediated gene transcription by the equine estrogen metabolite, 4-methoxyequilenin, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Equilin 3-Sulfate Sodium Salt in Hormone Replacement Therapy Research

<_

Abstract

This technical guide provides a comprehensive analysis of Equilin 3-Sulfate Sodium Salt, a critical component of conjugated equine estrogens (CEEs), and its significance in the field of hormone replacement therapy (HRT) research. We will delve into its unique chemical properties, complex pharmacology, and diverse physiological effects that distinguish it from other estrogens. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and insights into the causality behind experimental choices. We will explore its mechanism of action, metabolic pathways, and the latest findings from preclinical and clinical studies, culminating in a forward-looking perspective on its future in therapeutic development.

Part 1: Core Principles and Chemical Identity

This compound is a key active ingredient in the most widely prescribed estrogen formulations for HRT.[1] Unlike 17β-estradiol, the primary human estrogen, equilin belongs to a class of ring B unsaturated estrogens, a structural distinction that profoundly influences its biological activity.[2] As the sodium salt of the 3-sulfate ester of equilin, it is a water-soluble pro-drug, designed for enhanced oral bioavailability.[3][4] The sulfated form circulates in the body and is hydrolyzed by sulfatase enzymes in target tissues to release the active equilin molecule.[1][3]

Part 2: Pharmacology and Mechanism of Action

The biological effects of this compound are multifaceted, stemming from the activities of equilin and its various metabolites.

Pharmacokinetics: A Journey from Prodrug to Active Metabolites

Following oral administration, this compound is absorbed from the gastrointestinal tract. While some portion may be absorbed intact, a significant amount is hydrolyzed by gut sulfatases prior to absorption.[5][6] Once in circulation, the unconjugated equilin is rapidly re-sulfated, primarily in the liver, leading to a longer circulating half-life compared to its unconjugated form.[3][7]

The metabolic fate of equilin is complex. A key transformation is the reduction of the 17-keto group to form 17β-dihydroequilin, a metabolite with significantly higher estrogenic potency than equilin itself.[1][3] Further metabolism can lead to the formation of equilenin and its 17-reduced derivatives.[5][6][8] The metabolic clearance rate of equilin is substantially higher than that of its sulfated form, highlighting the role of sulfation in maintaining systemic estrogenic tone.[1]

Pharmacodynamics: Receptor Interactions and Downstream Signaling

Equilin and its metabolites exert their effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ.[1] Equilin itself displays a lower binding affinity for both ERα and ERβ compared to estradiol.[1] However, its metabolite, 17β-dihydroequilin, exhibits binding affinities for both receptors that are comparable to or even greater than estradiol.[1]

Interestingly, some research suggests that ring B unsaturated estrogens, like equilin, may preferentially mediate their effects through ERβ.[2] This potential for differential receptor activation could explain some of the unique tissue-specific effects observed with CEEs.

Beyond the classical nuclear receptor signaling, evidence suggests that equilin can also elicit rapid, non-genomic effects. For instance, equilin has been shown to induce vasorelaxation through an endothelium-independent mechanism, potentially involving the blockade of L-type calcium channels.[9][10]

Part 3: Key Research Findings and Methodologies

The study of this compound in HRT research employs a range of in vitro and in vivo models, each providing unique insights into its biological activities.

In Vitro Assessment of Estrogenic Activity

A variety of in vitro assays are utilized to characterize the estrogenic and potential anti-estrogenic properties of compounds like equilin.[11][12][13] These assays are crucial for initial screening and mechanistic studies.

Commonly Employed In Vitro Assays:

-

Estrogen Receptor Competitive Binding Assays: These assays quantify the ability of a test compound to compete with a radiolabeled estrogen, typically 17β-estradiol, for binding to ERα and ERβ. This provides a direct measure of the compound's affinity for the receptors.[14][15]

-

Cell Proliferation Assays (e.g., E-SCREEN): These assays utilize estrogen-responsive cell lines, such as the human breast cancer cell line MCF-7, to measure the proliferative effects of a compound. An increase in cell number indicates estrogenic activity.[14][16]

-

Reporter Gene Assays: These assays employ cells that have been genetically modified to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element. Activation of the ER by an estrogenic compound leads to the expression of the reporter gene, which can be easily quantified.[15]

Table 1: Comparative Estrogenic Potency of Equilin and its Metabolites

| Compound | Relative Binding Affinity (ERα) vs. Estradiol | Relative Binding Affinity (ERβ) vs. Estradiol | Proliferative Effect in MCF-7 cells |

| Estradiol | 100% | 100% | High |

| Equilin | ~13%[1] | ~49%[1] | Moderate[16] |

| 17β-Dihydroequilin | ~113%[1] | ~108%[1] | High |

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol outlines a standard procedure for assessing the proliferative effects of this compound on MCF-7 breast cancer cells.

-

Cell Culture: Maintain MCF-7 cells in a suitable growth medium supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the experiment, switch the cells to a phenol red-free medium with charcoal-stripped FBS for 48-72 hours to minimize the influence of endogenous estrogens.

-

Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Treatment: After cell attachment, replace the medium with fresh hormone-deprivation medium containing various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.

-

Quantification: Assess cell viability and proliferation using a suitable method, such as the ATP chemosensitivity test or MTT assay.

-

Data Analysis: Calculate the percentage increase in cell proliferation relative to the vehicle control and determine the EC50 value for each compound.

In Vivo Animal Models in HRT Research

Animal models are indispensable for studying the systemic effects of hormone therapies.[17][18][19][20][21] The ovariectomized rodent model is a widely used and well-characterized model for mimicking the postmenopausal state.

Key Parameters Assessed in Ovariectomized Rodent Models:

-

Uterine Weight: Estrogens stimulate uterine growth, and the uterotrophic assay is a classic in vivo test for estrogenic activity.

-

Bone Mineral Density: HRT is known to protect against osteoporosis, and changes in bone density can be monitored using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Vasomotor Symptoms: While challenging to model directly, changes in tail skin temperature can be used as a surrogate marker for hot flashes.

-

Cognitive Function: The effects of estrogens on learning and memory can be assessed using various behavioral mazes.[21]

Clinical Insights and Future Directions

Clinical trials have provided invaluable data on the efficacy and safety of CEEs, of which this compound is a major component. The Women's Health Initiative (WHI) is a landmark study that has profoundly shaped our understanding of the risks and benefits of HRT.[22][23]

While CEEs have demonstrated efficacy in managing menopausal symptoms and preventing osteoporosis, the WHI trial also raised concerns about increased risks of certain conditions, such as stroke and venous thrombosis.[22][24] These findings have spurred research into developing safer HRT options, including lower-dose formulations and tissue-selective estrogen complexes.

Recent research has also explored the differential effects of various estrogen components. For example, some studies suggest that equilin may have distinct effects on endothelial cell adhesion and neuronal growth compared to estradiol.[25][26] These findings underscore the importance of understanding the specific contributions of each component in a CEE formulation.

Table 2: Summary of Selected Clinical Effects of Equilin Sulfate

| Clinical Endpoint | Effect of Equilin Sulfate | Reference |

| Hepatic Globulin Stimulation | Potent stimulator, 1.5 to 8 times greater than estrone sulfate | [27] |

| HDL-Cholesterol | Significant increase even at low doses | [27] |

| Urinary Calcium/Creatinine Ratio | Less potent than conjugated equine estrogens | [27] |

| Monocyte-Endothelial Adhesion | Increased via NF-κB signaling | [25] |

| Gynecologic Cancer Mortality | Associated with increased rates in certain populations | [24] |

Part 4: Advanced Analytical Methodologies

The accurate quantification of equilin and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[28][29][30]

Protocol Outline: LC-MS/MS Quantification of Total Equilin in Human Plasma

This protocol provides a general workflow for the analysis of total equilin (free and conjugated forms).

-

Sample Preparation:

-

Enzymatic Hydrolysis: To measure total equilin, plasma samples are first treated with a mixture of sulfatase and β-glucuronidase enzymes to cleave the sulfate and glucuronide conjugates, liberating the free equilin.[30]

-

Internal Standard Spiking: A stable isotope-labeled internal standard, such as equilin-d4, is added to each sample to correct for variations during sample processing and analysis.[28]

-

-

Extraction:

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted samples are injected into an HPLC system, where equilin and the internal standard are separated from other components on a C18 column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both equilin and the internal standard to ensure highly selective and sensitive detection.

-

-

Data Quantification: The concentration of equilin in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).[29][30]

Part 5: Visualization of Key Pathways and Workflows

Diagram 1: Metabolic Pathway of Equilin

Caption: Metabolic conversion of Equilin 3-Sulfate to its key metabolites.

Diagram 2: Research Workflow for Evaluating Equilin's Estrogenic Effects

Caption: A typical workflow for investigating the estrogenic effects of Equilin.

Part 6: Conclusion and Future Perspectives

This compound remains a compound of significant interest in HRT research. Its unique chemical structure and complex metabolic profile contribute to a distinct biological activity profile compared to human estrogens. While its role in traditional HRT formulations is well-established, ongoing research continues to unveil novel aspects of its pharmacology, including potential tissue-specific and receptor-preferential actions.

Future research should focus on elucidating the precise molecular mechanisms underlying the differential effects of equilin and its metabolites. A deeper understanding of its interaction with ER subtypes and its non-genomic signaling pathways will be crucial for the development of next-generation HRT with improved safety and efficacy profiles. The continued application of advanced analytical techniques and well-designed preclinical and clinical studies will be paramount in fully realizing the therapeutic potential of this important estrogen.

References

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2002). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 70(2), 159–175. [Link]

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 217(1), 6–16. [Link]

-

Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., Hass, B. S., & Sheehan, D. M. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280–294. [Link]

-

Bhavnani, B. R., & Cecutti, A. (1994). Metabolism of equilin sulfate in the dog. The Journal of steroid biochemistry and molecular biology, 50(5-6), 285–293. [Link]

-

Väänänen, H. K., & Härkönen, P. L. (1996). Estrogen and bone metabolism. Maturitas, 23 Suppl, S65-9. [Link]

-

Pal, S., & Reddy, S. (2015). Single dose pharmacokinetics and bioequivalence of conjugated estrogens (0.625 mg × 2) tablets in healthy post-menopausal female subjects in fasting and fed studies. Journal of Bioequivalence & Bioavailability, 7(5), 226-231. [Link]

-

Zacharewski, T. R. (1997). In vitro bioassays for assessing estrogenic substances. Environmental science & technology, 31(3), 613-623. [Link]

-

Bhavnani, B. R., Woolever, C. A., Wallace, D., & Pan, C. C. (1981). Metabolism of [3H]equilin-[35S]sulfate and [3H]equilin sulfate after oral and intravenous administration in normal postmenopausal women and men. The Journal of clinical endocrinology and metabolism, 52(4), 741–747. [Link]

-

Diel, P., Smolnikar, K., & Michna, H. (2000). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta medica, 66(6), 493–500. [Link]

-

Bhavnani, B. R., Woolever, C. A., Wallace, D., & Pan, C. C. (1981). Metabolism of [3H]Equilin-]35S]Sulfate and [3H]Equilin Sulfate After Oral and Intravenous Administration in Normal Postmenopausal Women and Men*. The Journal of Clinical Endocrinology & Metabolism, 52(4), 741–747. [Link]

-

Wikipedia contributors. (2024, May 18). Equilin. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 14, 2026, from [Link]

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of steroid biochemistry and molecular biology, 142, 16–29. [Link]

-

Bhavnani, B. R. (1983). Pharmacokinetics of Equilin and Equilin Sulfate in Normal Postmenopausal Women and Men*. The Journal of Clinical Endocrinology & Metabolism, 56(5), 1048–1056. [Link]

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. [Link]

-

Shoupe, D. (1991). Pharmacokinetic and pharmacologic variation between different estrogen products. The American journal of obstetrics and gynecology, 165(6 Pt 2), 1982–1986. [Link]

-

Shelar, A., Rane, S., Damale, S., Kochhar, R., Sutar, P., Bhandarkar, D., Lohar, A., Datar, A., Rasam, P., & Kelkar, J. (2017). Highly sensitive simultaneous quantitative analysis of estrone and equilin from plasma using LC/MS/MS. ASMS 2017 MP-677. [Link]

-

Shoupe, D. (1991). Pharmacokinetic and pharmacologic variation between different estrogen products. American Journal of Obstetrics and Gynecology, 165(6), 1982-1986. [Link]

-

de Oliveira, A. M., da Silva, R. F., & de Moraes, R. C. (2018). Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry. European journal of pharmacology, 822, 151–159. [Link]

-

Koga, M., Nakao, T., Nakano, S., Tokuyama, H., & Nishizawa, Y. (2019). Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling. PloS one, 14(1), e0211462. [Link]

-

Lambda CRO. (2023, August 21). LC-MS/MS Method for Total Estrone and Equilin Quantification. [Link]

-

Balogh, G. A., & Russo, I. H. (2001). A mouse model to study the effects of hormone replacement therapy on normal mammary gland during menopause: enhanced proliferative response to estrogen in late postmenopausal mice. Endocrinology, 142(10), 4274–4283. [Link]

-

Balogh, G. A., & Russo, I. H. (2001). Mouse Model to Study the Effects of Hormone Replacement Therapy on Normal Mammary Gland during Menopause: Enhanced Proliferative Response to Estrogen in Late Postmenopausal Mice. Endocrinology, 142(10), 4274–4283. [Link]

-

Tassinari, V., et al. (2024). Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies. JoVE (Journal of Visualized Experiments), (200), e66205. [Link]

-

Alexander, J. L., et al. (2022). A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy. International Journal of Molecular Sciences, 23(19), 11397. [Link]

-

EurekAlert!. (2025, November 5). Animal studies prove hormone replacement therapy improves memory, report Pitt researchers. [Link]

-

Mashchak, C. A., Lobo, R. A., Dozono-Takano, R., Eggena, P., Nakamura, R. M., Brenner, P. F., & Mishell, D. R., Jr (1982). Biologic effects of equilin sulfate in postmenopausal women. Fertility and sterility, 38(5), 555–560. [Link]

-

Anderson, G. L., et al. (2004). Effects of Conjugated Equine Estrogen in Postmenopausal Women With Hysterectomy: The Women's Health Initiative Randomized Controlled Trial. JAMA, 291(14), 1701–1712. [Link]

-

Seeger, H., Mueck, A. O., & Lippert, T. H. (2003). Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition. Climacteric : the journal of the International Menopause Society, 6(3), 229–236. [Link]

-

Ritenbaugh, C., et al. (2008). Conjugated Equine Estrogens and Colorectal Cancer Incidence and Survival: The Women's Health Initiative Randomized Clinical Trial. Cancer Epidemiology, Biomarkers & Prevention, 17(10), 2609–2618. [Link]

-

Taylor & Francis. (n.d.). Equine estrogen – Knowledge and References. Retrieved January 15, 2026, from [Link]

-

Cure Today. (2024, May 24). Conjugated Equine Estrogen Increases Gynecologic Cancer Death Rates. [Link]

-

Brinton, R. D., Proffitt, P., Tran, M., & Luu, D. (1997). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Experimental neurology, 147(2), 211–220. [Link]

-

Axios Research. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Molsyns. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

Sources

- 1. Equilin - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism of [3H]equilin-[35S]sulfate and [3H]equilin sulfate after oral and intravenous administration in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmatest.com [pharmatest.com]

- 13. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 16. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A mouse model to study the effects of hormone replacement therapy on normal mammary gland during menopause: enhanced proliferative response to estrogen in late postmenopausal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. jove.com [jove.com]

- 20. A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy [mdpi.com]

- 21. Animal studies prove hormone replacement therapy improves memory, report Pitt researchers | EurekAlert! [eurekalert.org]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. curetoday.com [curetoday.com]

- 25. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biologic effects of equilin sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. shimadzu.co.kr [shimadzu.co.kr]

- 30. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

An In-depth Technical Guide to the Endogenous Presence of Equilin 3-Sulfate Sodium Salt in Equine Species

This guide provides a comprehensive technical overview of the endogenous steroid hormone, Equilin 3-Sulfate Sodium Salt, in equine species. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biosynthesis, metabolism, physiological significance, and the analytical methodologies required for its study.

Introduction: The Unique Landscape of Equine Estrogens

The hormonal milieu of the pregnant mare is distinguished by the presence of a unique class of estrogens characterized by an unsaturated B-ring in their steroid nucleus. Among these, equilin is a prominent member, and its sulfated conjugate, Equilin 3-Sulfate, represents a major circulating and excreted form.[1][2][3] Unlike the classical estrogens such as estrone and estradiol, which are ubiquitous across many species, equilin and its derivatives are hallmark indicators of equine pregnancy.[4][5] The high concentrations of these compounds, particularly in the urine of pregnant mares, have historically been leveraged for the production of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy.[6][7] Understanding the endogenous lifecycle of Equilin 3-Sulfate is therefore critical not only for equine reproductive biology but also for pharmacology and drug development.

This guide will navigate the scientific intricacies of this unique equine estrogen, from its molecular origins to its functional roles and analytical detection.

The Biosynthetic Pathway of Equilin: A Departure from the Classical Route

The biosynthesis of equilin in the pregnant mare is a fascinating example of specialized steroidogenesis, diverging significantly from the well-established pathway for estrone and estradiol.[8][9] This unique pathway is a function of the feto-placental unit, with both the fetal gonads and the placenta playing critical roles.[4]

A key distinguishing feature is that the biosynthetic pathway to equilin does not appear to be dependent on cholesterol in the same manner as classical estrogens.[4][8][9] Research involving radiolabeled precursors has elucidated that the pathways for equilin and estrone biosynthesis are identical up to the formation of the C30 hydrocarbon squalene, after which they diverge.[4][10]

One of the proposed key intermediates in equilin biosynthesis is 3-hydroxy-3,5,7-androstatrien-17-one.[8][9] This substrate is converted by horse placental microsomes into equilin, as well as equilenin and Heard's ketone.[8][9] This conversion involves a stereospecific 17β,2β-cis hydrogen elimination, a mechanism that is also observed in the aromatization process for estrone and estradiol biosynthesis in both equine and human placentas.[8][9]

It has been demonstrated through in vivo studies with radiolabeled compounds that B-ring unsaturated estrogens like equilin are not derived from, nor are they metabolized to, B-ring saturated estrogens such as estrone.[1][2][3]

Figure 1: Simplified diagram of the divergent biosynthetic pathways of Equilin and Estrone in the equine feto-placental unit.

Metabolism and Pharmacokinetics of Equilin 3-Sulfate

Once synthesized, equilin undergoes extensive metabolism. The resulting metabolites are then conjugated, primarily through sulfation and to a lesser extent glucuronidation, to increase their water solubility and facilitate their excretion.

Metabolic Transformations

Equilin (a 17-keto steroid) is subject to reduction at the 17-position, leading to the formation of 17α-dihydroequilin and 17β-dihydroequilin.[2][3] The 17β-reduced metabolites are generally considered to be more potent estrogens.[11][12] Further metabolism can lead to the formation of equilenin and its reduced forms, 17α- and 17β-dihydroequilenin.[2][3] Additionally, hydroxylation can occur, producing catechol estrogens like 2-hydroxyequilin and 4-hydroxyequilin, which can be further oxidized to o-quinones.[11][13][14]

The Central Role of Sulfation

The most significant metabolic step in terms of quantity and physiological relevance is the sulfation of equilin at the 3-hydroxyl group, forming Equilin 3-Sulfate. This conjugation is a rapid process.[11][12] In fact, Equilin 3-Sulfate is the major metabolite of equilin found in the urine of pregnant mares.[1][2][3]

Estrogen sulfates, including Equilin 3-Sulfate, circulate in the bloodstream bound to plasma proteins, primarily equine serum albumin.[11][12][15] This binding serves to create a circulating reservoir of these hormones and extends their half-life compared to their unconjugated forms.[11][12] The half-life of radioactivity from an administered dose of [3H]equilin in a pregnant mare was found to be approximately 2.5 hours, with over 90% of the dose excreted within the first 24 hours, predominantly as sulfates.[1][2][3]

Figure 2: Metabolic pathways of Equilin in equine species, highlighting the major role of sulfation.

Physiological and Pathophysiological Roles

Equilin and its metabolites are biologically active estrogens, exerting their effects primarily through binding to estrogen receptors (ERs), ERα and ERβ.[6] Equilin itself has a lower binding affinity for these receptors compared to estradiol, but its conversion to 17β-dihydroequilin results in a more potent estrogen.[6]

The physiological roles of these unique equine estrogens are multifaceted:

-

Pregnancy Maintenance: The rising levels of equilin, alongside estrone, are a key feature of mid-to-late equine gestation and are believed to be important for maintaining the pregnancy and supporting fetal development.[5]

-

Cardiovascular Effects: Research has explored the vascular effects of equilin. Some studies suggest it has endothelium-independent vasodilator potential, similar to 17β-estradiol.[16] However, other research indicates that equilin may increase monocyte-endothelial adhesion through NF-κB signaling, a process implicated in the early stages of atherosclerosis.[17]

-

Neuroprotection: There is interest in the potential neuroprotective effects of equine estrogens, including equilin, in the context of neurodegenerative diseases.[18]

The distinct metabolic profile of equilin compared to human estrogens may have different physiological consequences. For instance, the formation of catechol estrogen metabolites and their subsequent oxidation to quinones has been investigated as a potential mechanism of carcinogenesis.[13][14][19]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Equilin 3-Sulfate and related compounds in biological matrices are essential for research and diagnostic purposes. A variety of analytical techniques are employed, with mass spectrometry-based methods being the gold standard for specificity and sensitivity.[20][21]

Sample Preparation: Extraction from Biological Matrices

The first critical step is the efficient extraction of the analyte from complex biological samples like urine or plasma.

Protocol: Solid-Phase Extraction (SPE) of Equine Estrogens from Urine

This protocol is a self-validating system designed for high recovery and sample cleanup.

-

Sample Pre-treatment: Centrifuge a 5 mL urine sample to pellet any particulate matter.

-

Hydrolysis (Optional but recommended for total equilin): To measure total equilin (conjugated and unconjugated), enzymatic or acid hydrolysis is required to cleave the sulfate group. For Equilin 3-Sulfate analysis, this step is omitted.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Causality: This step activates the stationary phase and ensures proper interaction with the analyte.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min). Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds. Causality: This wash step removes salts and other hydrophilic impurities without eluting the more hydrophobic estrogen analytes.

-

Elution: Elute the retained estrogens with 5 mL of methanol into a clean collection tube. Causality: Methanol disrupts the hydrophobic interactions between the estrogens and the C18 sorbent, releasing them from the column.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis. Causality: This step concentrates the sample, increasing the analytical sensitivity.

Analytical Detection: LC-HRMS

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the definitive identification and quantification of equine estrogens.[22]

Protocol: LC-HRMS Analysis of Equilin 3-Sulfate

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes. Causality: The gradient elution allows for the separation of estrogens with different polarities and effectively resolves them from matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode. Causality: The sulfate group is highly acidic and readily forms a negative ion [M-H]-, making negative mode ESI highly sensitive for its detection.

-

Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).

-

Precursor Ion for Equilin 3-Sulfate [C18H19O5S]-: m/z 347.0953.

-

Key Fragment Ions (for confirmation): Fragmentation of the precursor ion will yield characteristic product ions, such as the loss of the sulfo group (SO3), resulting in the equilin anion at m/z 267.1385. Causality: The specific mass of the precursor and its characteristic fragments provide high confidence in the identification of the analyte.

-

Figure 3: A typical experimental workflow for the analysis of Equilin 3-Sulfate from biological samples.

Quantitative Data Summary

The following table summarizes key quantitative data related to equilin in pregnant mares.

| Parameter | Value | Species/Condition | Source |

| Equilin Secretion Rate | ~96 mg/24 hours | Pregnant Mare (10th month) | [1][2] |

| Relative Abundance in CEE | ~22-30% of total estrogens | Conjugated Equine Estrogen (Premarin) | [6][7] |

| Plasma Half-Life | ~2.5 hours (for [3H]equilin) | Pregnant Mare | [1][2] |

| Urinary Excretion | >90% of dose within 24 hours | Pregnant Mare | [1][2] |

| Major Urinary Metabolite | Equilin Sulfate | Pregnant Mare | [1][2][3] |

Conclusion and Future Directions

Equilin 3-Sulfate is a key endogenous steroid in equine species, with a unique biosynthetic pathway centered in the feto-placental unit. Its metabolism is dominated by sulfation, leading to a major circulating and excreted conjugate. While its role in pregnancy is established, further research is needed to fully elucidate its diverse physiological and pathophysiological effects, particularly concerning its cardiovascular and potential carcinogenic properties.

Future research should focus on:

-